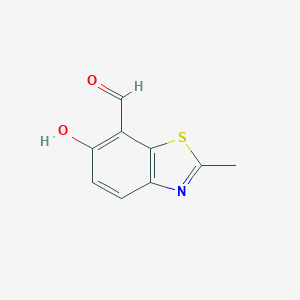

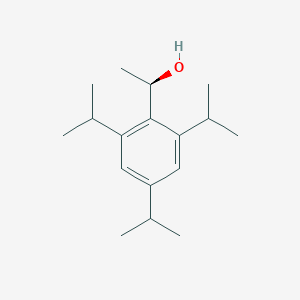

(R)-1-(2,4,6-三异丙基苯基)乙醇

描述

(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral compound used in various chemical syntheses. This compound's importance lies in its role as a pharmaceutical intermediate and its use in asymmetric catalysis.

Synthesis Analysis

Biocatalytic Preparation : A study by Chen et al. (2019) describes the efficient biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an analog of the target compound, using recombinant Escherichia coli cells. This method shows excellent enantioselectivity and high yield, demonstrating a scalable approach for the production of similar chiral alcohols (Chen et al., 2019).

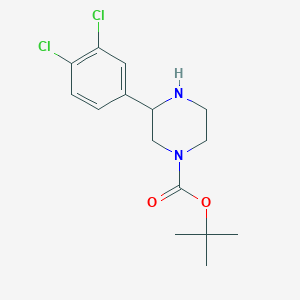

Chemical Synthesis : The synthesis of related compounds, like 2-(4-Chlorophenyl)ethanol, has been achieved through esterification and reduction processes. These methods might be adaptable for synthesizing (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed using X-ray crystallography. For example, Toda et al. (1985) examined the structures of various molecular complexes involving hydroxy host systems and alcohols (Toda et al., 1985).

Chemical Reactions and Properties

Reactivity with Alcohols : Studies like those by Toda et al. (1985) reveal insights into the reactivity of similar compounds with alcohols, which could be extrapolated to understand the chemical reactions involving (R)-1-(2,4,6-Triisopropylphenyl)ethanol.

Hydroborating Agent : Research by Smith et al. (1993) on 2,4,6-Triisopropylphenylborane, a compound related to (R)-1-(2,4,6-Triisopropylphenyl)ethanol, highlights its use as a hydroborating agent and its subsequent conversion into alcohols (Smith et al., 1993).

Physical Properties Analysis

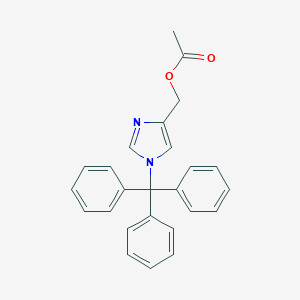

Physical properties of closely related compounds can be inferred from studies like those on the ethanol adducts of various organometallic compounds. For instance, Ng et al. (1989) analyzed the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, providing insights into potential physical characteristics of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Ng et al., 1989).

Chemical Properties Analysis

The chemical properties of (R)-1-(2,4,6-Triisopropylphenyl)ethanol can be partially understood by studying the synthesis and properties of similar compounds. Sasaki et al. (2002) discuss the synthesis, structure, and redox properties of triarylpnictogens, which might share some chemical properties with the target compound (Sasaki et al., 2002).

科学研究应用

生物催化制备:陈、夏、刘和王(2019)的研究报告了一种高效的生物催化过程,用于生产光学纯(R)-1-[4-(三氟甲基)苯基]乙醇,这是一种重要的药物中间体。他们利用重组大肠杆菌细胞进行不对称还原,具有优异的对映选择性,突显了在制药领域的潜在应用(Chen et al., 2019)。

药物中间体合成:倪、张和孙(2012)描述了(R)-2-氯-1-(3-氯苯基)乙醇的高效合成,这是合成β-肾上腺素受体激动剂的关键中间体。他们利用安大略白假丝酵母细胞进行不对称还原,获得高产率和对映纯度(Ni, Zhang, & Sun, 2012)。

化酶合成:原等人(2013)探索了脂肪酶催化的不对称酰化在基于呋喃的醇类化学合成中的应用。这项研究展示了酶法在合成手性醇类化合物中的实用性,包括(R)-1-(2,4,6-三异丙基苯基)乙醇的衍生物(Hara et al., 2013)。

氧化性质:大场、冈田、西山、岛田和安藤(2008)合成并表征了双(2,4,6-三异丙基苯基)碲酮,这是一种有效的氧化剂,能够在温和条件下将醇类转化为酮类化合物。这项研究有助于理解与(R)-1-(2,4,6-三异丙基苯基)乙醇相关的化合物的化学性质和潜在应用(Oba et al., 2008)。

利用微生物细胞进行不对称合成:滨田等人(2001)利用白地霉丙酮粉末实现了(R)-2-氯-1-(间氯苯基)乙醇的不对称合成,展示了高产率和对映过量。这种方法为制备用于制药的手性中间体提供了高效途径(Hamada et al., 2001)。

作用机制

Target of Action

The primary target of ®-1-(2,4,6-Triisopropylphenyl)ethanol is the formation of active five-membered phosphane/borane frustrated Lewis pair ring systems .

Mode of Action

The compound interacts with its targets through a series of anti-Markovnikov and Markovnikov hydroboration reactions . The in situ generated compound dimerizes to give a specific product under kinetic control and a dimer pair under thermodynamic control .

Biochemical Pathways

The affected biochemical pathways involve the generation of a reactive five-membered frustrated P/B Lewis pair . This pair undergoes addition reactions to various organic π-reagents .

Result of Action

The result of the compound’s action is the formation of zwitterionic heteronorbornene or -norbornadiene type products, with the liberation of ethylene .

属性

IUPAC Name |

(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2,4,6-Triisopropylphenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

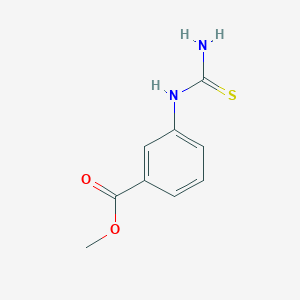

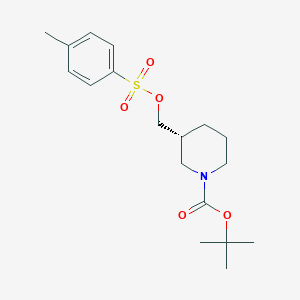

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)